Bevirimat

Catalog No.
S548935
CAS No.
174022-42-5
M.F
C36H56O6
M. Wt
584.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bevirimat

CAS Number

174022-42-5

Product Name

Bevirimat

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Molecular Formula

C36H56O6

Molecular Weight

584.8 g/mol

InChI

InChI=1S/C36H56O6/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41)/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-/m0/s1

InChI Key

YJEJKUQEXFSVCJ-WRFMNRASSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

MPC4326; MPC 4326; MPC-4326; PA457; PA 457; PA-457; FH11327; FH-11327; FH 11327; YK FH312; Bevirimat.

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O

The exact mass of the compound Bevirimat is 584.40769 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Succinates - Supplementary Records. It belongs to the ontological category of pentacyclic triterpenoid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bevirimat (CAS: 174022-42-5) is the prototype of the maturation inhibitor class of antiretroviral agents.[1][2][3] Derived from betulinic acid, it exhibits a distinct mechanism of action, selectively blocking the final proteolytic cleavage of the HIV-1 Gag polyprotein precursor at the capsid-spacer peptide 1 (CA-SP1) junction.[1][3][4] This inhibition prevents the formation of a mature, infectious viral core, resulting in the release of non-infectious virions.[1][5][6] Its favorable pharmacokinetic profile, characterized by a long plasma half-life of approximately 60-80 hours in humans, supports research into once-daily dosing regimens.[7][8][9]

Substituting Bevirimat with its analogs or other antiretroviral classes like protease inhibitors is unreliable for targeted research due to critical differences in activity against polymorphic HIV-1 strains.[1][10] Clinical and in-vitro data show that naturally occurring polymorphisms in the Gag SP1 region (e.g., at positions 369-371) can dramatically reduce susceptibility to Bevirimat, a key factor that led to the development of second-generation inhibitors designed specifically to overcome this limitation.[2][5][10] Therefore, Bevirimat is the essential tool for establishing a baseline or reference standard in studies investigating these specific resistance pathways. Furthermore, its unique interaction with the Gag CA-SP1 substrate, distinct from the enzymatic target of protease inhibitors, means that data generated with PIs cannot be extrapolated to the maturation inhibitor class.[7]

Definitive Pharmacokinetic Profile: Predictable Oral Absorption and Long Half-Life

In human pharmacokinetic studies, single oral doses of Bevirimat demonstrated predictable, dose-proportional exposure and a long terminal elimination half-life, averaging between 60 and 80 hours.[1][10] Following a 250 mg single oral dose in healthy volunteers, the mean maximum plasma concentration (Cmax) reached 3.8 µg/mL.[1] Repeated dosing for 10 days resulted in approximately a 4-fold accumulation, with Cmax values reaching up to 58 µg/mL, confirming its suitability for sustained dosing regimens.[5]

Evidence DimensionTerminal Elimination Half-Life (t1/2)
Target Compound Data60–80 hours (single dose)
Comparator Or BaselineN/A (Baseline pharmacokinetic property)
Quantified DifferenceN/A
ConditionsSingle and multiple oral doses in healthy human volunteers.

This well-characterized, long half-life provides a reliable and reproducible pharmacokinetic baseline for in-vivo studies and simplifies dosing schedules in experimental protocols.

High Sensitivity to Gag Polymorphisms Defines its Role as a Critical Research Tool

Bevirimat's antiviral activity is highly dependent on the amino acid sequence of the HIV-1 Gag SP1 region, making it an indispensable tool for studying resistance. In a clinical study, patients with baseline polymorphisms at Gag positions 369, 370, or 371 had a mean viral load reduction of only -0.05 log10 copies/mL.[1] In contrast, patients with the consensus amino acid sequence at these positions who achieved adequate trough concentrations (>20 µg/mL) experienced a mean viral load reduction of -1.26 log10 copies/mL.[1] Specifically, an in-vitro V7A mutation in SP1 confers high-level resistance, a key differentiator from second-generation inhibitors designed to overcome this liability.[5][10]

Evidence DimensionMean Viral Load Reduction (14 days monotherapy)
Target Compound Data-0.05 log10 copies/mL (in patients with Gag SP1 polymorphisms)
Comparator Or BaselineResponders (no key polymorphisms): -1.26 log10 copies/mL
Quantified Difference>25-fold difference in antiviral response
ConditionsPhase II clinical trial in treatment-experienced HIV-1 patients.

For researchers studying Gag polymorphism-driven resistance, Bevirimat is the required reference compound, as its activity profile creates a clear, quantifiable distinction between susceptible and resistant viral strains that newer analogs are designed to eliminate.

Formulation Challenges Highlight Need for Standardized Material

Bevirimat free acid is characterized by poor solubility in aqueous media, a property that presents significant formulation challenges.[1] Patent literature discloses that the compound is poorly soluble in water, saline, dextrose, and PEG 400.[1] This inherent low solubility necessitates the use of specific salt forms (e.g., dimeglumine) or complex formulations with solubilizing agents like propylene glycol and ethanol to achieve desired concentrations for in-vivo administration.[1] For example, a stable oral solution required a vehicle containing approximately 33-36% propylene glycol and 12-14% ethanol to solubilize the bevirimat dimeglumine salt at a concentration of 12.5 mg/mL (free acid equivalent).[1]

Evidence DimensionAqueous Solubility
Target Compound DataPoorly soluble
Comparator Or BaselineAqueous vehicles (water, saline, dextrose)
Quantified DifferenceQualitative (not soluble)
ConditionsStandard pharmaceutical excipients.

Procuring a well-characterized, high-purity batch of Bevirimat is critical for avoiding lot-to-lot variability and ensuring the reproducibility of formulation-dependent preclinical studies.

Reference Standard for HIV-1 Gag Polymorphism and Resistance Studies

Use as the definitive reference compound to phenotype viral isolates and quantify the impact of Gag SP1 polymorphisms (e.g., Q369H, V370A) on maturation inhibitor susceptibility. Its sharp activity cliff between susceptible and resistant strains makes it the ideal tool for validating genotypic resistance assays.[1][10]

Baseline Compound in High-Throughput Screening for Novel Maturation Inhibitors

Employ as the primary positive control and performance benchmark in cell-based assays designed to discover next-generation maturation inhibitors. Its well-documented potency and mechanism provide a robust baseline for assessing the activity of new chemical entities.[5]

In-Vivo Pharmacokinetic and Efficacy Model Development

Leverage its predictable oral absorption and long half-life to establish and validate animal models for studying the in-vivo efficacy of maturation inhibitors. The extensive human PK data allows for more reliable cross-species scaling and interpretation of preclinical results.[2][7]

Investigating the Mechanism of HIV-1 Core Assembly and Maturation

Utilize as a specific chemical probe to arrest the viral maturation process at the CA-SP1 cleavage step. This allows for detailed biochemical and structural studies of the immature Gag lattice and the molecular events required for forming an infectious viral core.[8]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

584.40768950 Da

Monoisotopic Mass

584.40768950 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S125DW66N8

Drug Indication

Investigated for use/treatment in HIV infection.

Pharmacology

Bevirimat is a drug derived from a betulinic acid-like compound, first isolated from the Chinese herb Syzygium claviflorum, with activity against human immunodeficiency virus (HIV). Bevirimat acts by binding to the Gag capsid precursor protein and blocking its conversion to mature capsid protein by protease cleavage. It potently inhibits replication in both wild-type and drug-resistant (reverse transciptase or protease) HIV-1 isolates.

Mechanism of Action

Bevirimat has a novel mechanism of action, specifically inhibiting cleavage of spacer peptide 1 (SP1) from the C-terminus of capsid which results in defective core condensation. Specifically, bevirimat binds at the SP1/capsid junction, preventing cleavage by HIV protease.

Other CAS

174022-42-5

Metabolism Metabolites

Hepatic glucuronidation (UGT1A3-mediated)

Wikipedia

Bevirimat

Biological Half Life

56.3 to 69.5 hours

Dates

Last modified: 08-15-2023
1: Coric P, Turcaud S, Souquet F, Briant L, Gay B, Royer J, Chazal N, Bouaziz S. Synthesis and biological evaluation of a new derivative of bevirimat that targets the Gag CA-SP1 cleavage site. Eur J Med Chem. 2013 Apr;62:453-65. doi: 10.1016/j.ejmech.2013.01.013. Epub 2013 Jan 19. PubMed PMID: 23399723.
2: Dang Z, Ho P, Zhu L, Qian K, Lee KH, Huang L, Chen CH. New betulinic acid derivatives for bevirimat-resistant human immunodeficiency virus type-1. J Med Chem. 2013 Mar 14;56(5):2029-37. doi: 10.1021/jm3016969. Epub 2013 Feb 20. PubMed PMID: 23379607; PubMed Central PMCID: PMC3600082.
3: Qian K, Bori ID, Chen CH, Huang L, Lee KH. Anti-AIDS agents 90. novel C-28 modified bevirimat analogues as potent HIV maturation inhibitors. J Med Chem. 2012 Sep 27;55(18):8128-36. Epub 2012 Sep 14. PubMed PMID: 22978745; PubMed Central PMCID: PMC3478670.
4: Dang Z, Qian K, Ho P, Zhu L, Lee KH, Huang L, Chen CH. Synthesis of betulinic acid derivatives as entry inhibitors against HIV-1 and bevirimat-resistant HIV-1 variants. Bioorg Med Chem Lett. 2012 Aug 15;22(16):5190-4. doi: 10.1016/j.bmcl.2012.06.080. Epub 2012 Jul 3. PubMed PMID: 22818973; PubMed Central PMCID: PMC3426442.
5: Nguyen AT, Feasley CL, Jackson KW, Nitz TJ, Salzwedel K, Air GM, Sakalian M. The prototype HIV-1 maturation inhibitor, bevirimat, binds to the CA-SP1 cleavage site in immature Gag particles. Retrovirology. 2011 Dec 7;8:101. doi: 10.1186/1742-4690-8-101. PubMed PMID: 22151792; PubMed Central PMCID: PMC3267693.
6: Dybowski JN, Riemenschneider M, Hauke S, Pyka M, Verheyen J, Hoffmann D, Heider D. Improved Bevirimat resistance prediction by combination of structural and sequence-based classifiers. BioData Min. 2011 Nov 14;4:26. doi: 10.1186/1756-0381-4-26. PubMed PMID: 22082002; PubMed Central PMCID: PMC3248369.
7: Fun A, van Maarseveen NM, Pokorná J, Maas RE, Schipper PJ, Konvalinka J, Nijhuis M. HIV-1 protease inhibitor mutations affect the development of HIV-1 resistance to the maturation inhibitor bevirimat. Retrovirology. 2011 Aug 24;8:70. doi: 10.1186/1742-4690-8-70. PubMed PMID: 21864346; PubMed Central PMCID: PMC3184055.
8: Lu W, Salzwedel K, Wang D, Chakravarty S, Freed EO, Wild CT, Li F. A single polymorphism in HIV-1 subtype C SP1 is sufficient to confer natural resistance to the maturation inhibitor bevirimat. Antimicrob Agents Chemother. 2011 Jul;55(7):3324-9. doi: 10.1128/AAC.01435-10. Epub 2011 Apr 18. PubMed PMID: 21502630; PubMed Central PMCID: PMC3122462.
9: Keller PW, Adamson CS, Heymann JB, Freed EO, Steven AC. HIV-1 maturation inhibitor bevirimat stabilizes the immature Gag lattice. J Virol. 2011 Feb;85(4):1420-8. doi: 10.1128/JVI.01926-10. Epub 2010 Nov 24. PubMed PMID: 21106735; PubMed Central PMCID: PMC3028903.
10: Knapp DJ, Harrigan PR, Poon AF, Brumme ZL, Brockman M, Cheung PK. In vitro selection of clinically relevant bevirimat resistance mutations revealed by

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